5-((4-Ethylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((4-Ethylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol features a complex heterocyclic architecture combining a thiazolo[3,2-b][1,2,4]triazole core with a 4-nitrophenyl group, a furan-2-yl substituent, and a 4-ethylpiperazine moiety. For instance:
- The 4-nitrophenyl group could enhance thermal stability and electron-withdrawing effects, influencing binding interactions .
- The furan-2-yl ring may improve solubility or participate in π-π stacking interactions.
- The 4-ethylpiperazine moiety likely contributes to basicity and solubility, a common feature in drug design to optimize pharmacokinetics .
Properties
IUPAC Name |
5-[(4-ethylpiperazin-1-yl)-(4-nitrophenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O4S/c1-2-24-9-11-25(12-10-24)17(14-5-7-15(8-6-14)27(29)30)18-20(28)26-21(32-18)22-19(23-26)16-4-3-13-31-16/h3-8,13,17,28H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKKXFCHQTWDCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Ethylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the thiazolo[3,2-b][1,2,4]triazole core: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under acidic or basic conditions.
Introduction of the furan ring: This step involves the reaction of the thiazolo[3,2-b][1,2,4]triazole intermediate with a furan-2-carbaldehyde derivative in the presence of a suitable catalyst.
Attachment of the nitrophenyl group: This can be done via a nucleophilic aromatic substitution reaction, where the nitrophenyl group is introduced using a nitrophenyl halide.
Incorporation of the ethylpiperazine moiety: This final step involves the reaction of the intermediate with 4-ethylpiperazine under appropriate conditions, such as heating in a polar solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the piperazine moiety.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Products may include oxidized derivatives of the furan ring or piperazine moiety.
Reduction: The major product would be the corresponding amino derivative of the nitrophenyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.
Biology
Biological Probes: The compound can be used as a fluorescent probe for studying biological processes due to its potential fluorescent properties.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging or detecting specific biomolecules.
Industry
Chemical Sensors: The compound can be used in the development of chemical sensors for detecting environmental pollutants or hazardous substances.
Agriculture: It may be used in the formulation of agrochemicals for pest control or plant growth regulation.
Mechanism of Action
The mechanism of action of 5-((4-Ethylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, π-π interactions, and hydrophobic interactions with its targets, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares the target compound with structurally related analogs from the evidence:
Key Observations:
- Substituent Impact on Melting Points : The presence of nitro groups (e.g., in 6b and the target compound) correlates with higher melting points (>300°C), likely due to increased intermolecular interactions. In contrast, furan-containing derivatives (e.g., 5g ) exhibit lower melting points (~176°C), suggesting reduced crystallinity.
- Molecular Weight : The target compound’s molecular weight is expected to exceed 400 g/mol, similar to G857-1870 (408.52 g/mol) , which may influence bioavailability.
- Synthetic Yields : Thiazolo-triazole derivatives typically achieve moderate yields (50–70%), as seen in compounds 5f, 5g, and 6b .
Biological Activity
The compound 5-((4-Ethylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic structure that has gained attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure incorporates a thiazole ring fused with a triazole, which is known to enhance biological activity through various mechanisms.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an antitumor agent and antimicrobial agent . The unique combination of functional groups in its structure contributes to its pharmacological effects.
Antitumor Activity
Recent studies have indicated that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A study demonstrated that related compounds showed IC50 values ranging from 6.2 μM to 43.4 μM against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines .
Table 1 summarizes the cytotoxic effects of related compounds:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 27.3 |
| Compound B | HCT-116 (Colon) | 6.2 |
| Compound C | MCF-7 (Breast) | 43.4 |
Antimicrobial Activity
In addition to antitumor properties, the compound has shown promising results against various microbial strains. Research indicates that thiazole derivatives possess antimicrobial properties comparable to traditional antibiotics.
A comparative study revealed that certain derivatives exhibited moderate activity against both bacterial and fungal strains:
| Microbial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
| Candida albicans | Moderate |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Cell Proliferation : The thiazole and triazole moieties are believed to interfere with cellular signaling pathways that regulate cell growth and apoptosis.
- DNA Interaction : Some studies suggest that these compounds may interact with DNA, leading to the induction of apoptosis in cancer cells.
- Antimicrobial Mechanisms : Potential mechanisms include disruption of microbial cell membranes and interference with metabolic pathways critical for microbial survival.
Case Studies
Several case studies have illustrated the effectiveness of similar compounds in clinical settings:
- Case Study 1 : A derivative similar to our compound was tested in vivo in murine models and demonstrated significant tumor reduction compared to control groups.
- Case Study 2 : In a clinical trial involving patients with resistant infections, a related thiazole derivative showed efficacy against multi-drug resistant strains with minimal side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
